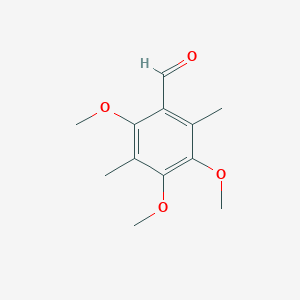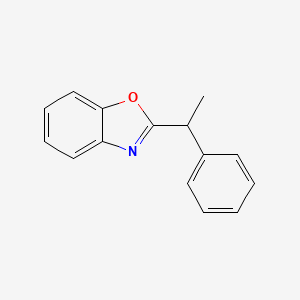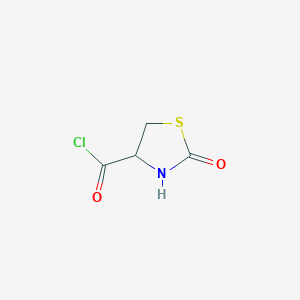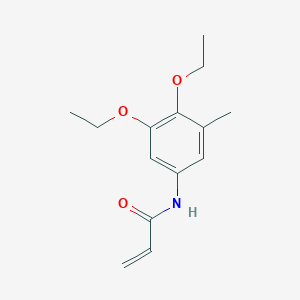![molecular formula C7H10Cl2O4 B14367328 2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate CAS No. 91375-72-3](/img/structure/B14367328.png)
2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate is an organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate typically involves the esterification of 3-chloro-2-methylpropanoic acid with 2-hydroxyethyl chloroformate. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be targeted by nucleophiles, leading to the formation of substituted products.
Hydrolysis: In the presence of water or aqueous base, the ester bond can be hydrolyzed to yield 3-chloro-2-methylpropanoic acid and 2-hydroxyethyl chloroformate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in solvents like acetonitrile or tetrahydrofuran.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted esters or amides.
Hydrolysis: 3-chloro-2-methylpropanoic acid and 2-hydroxyethyl chloroformate.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of prodrugs that can be activated in vivo.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate involves its reactive functional groups. The chlorocarbonyl group can undergo nucleophilic attack, leading to the formation of various derivatives. The ester bond can be hydrolyzed under physiological conditions, releasing active compounds that can interact with biological targets. The specific molecular targets and pathways depend on the nature of the derivatives formed and their interactions with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-chloro-3-oxopropanoate
- 3-Chloro-2-hydroxypropyl methacrylate
- Ethyl 2-methylpropanoate
Uniqueness
2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate is unique due to the presence of both ester and chlorocarbonyl functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds that may lack one of these functional groups.
Eigenschaften
CAS-Nummer |
91375-72-3 |
|---|---|
Molekularformel |
C7H10Cl2O4 |
Molekulargewicht |
229.05 g/mol |
IUPAC-Name |
2-carbonochloridoyloxyethyl 3-chloro-2-methylpropanoate |
InChI |
InChI=1S/C7H10Cl2O4/c1-5(4-8)6(10)12-2-3-13-7(9)11/h5H,2-4H2,1H3 |
InChI-Schlüssel |
NPHUJEVPVWRPJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)C(=O)OCCOC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


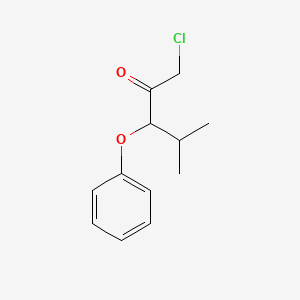
![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)
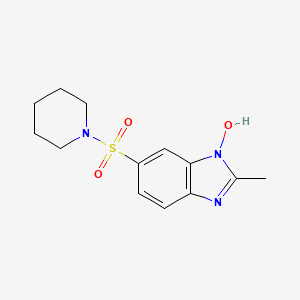
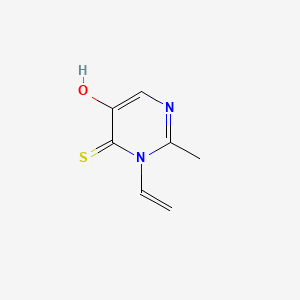
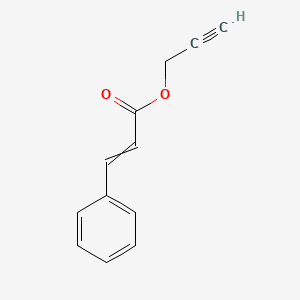
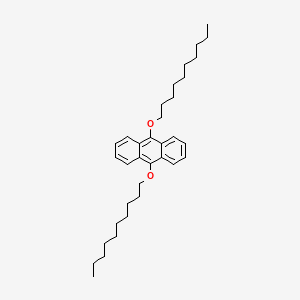

![2-[(8,8-Diethoxyoctyl)oxy]oxane](/img/structure/B14367281.png)

![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
